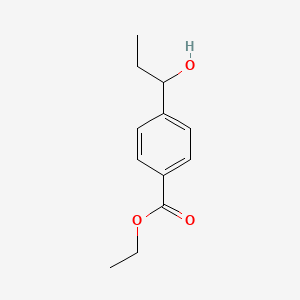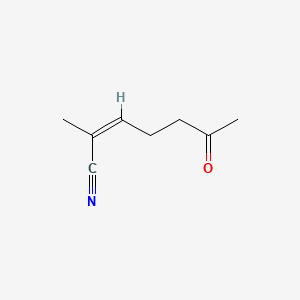![molecular formula C9H12O2 B13805506 Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid CAS No. 88211-22-7](/img/structure/B13805506.png)
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid (7CI,9CI) is a bicyclic compound characterized by its unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products. The bicyclo[3.2.1]octane ring system is a common structural motif in many sesquiterpenes and diterpenes, making it a significant compound in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid can be achieved through several methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method utilizes samarium diiodide as a key reagent for the cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methodologies as described above. The use of commercially available monoterpenes like carvone as starting materials is common, and the process is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[3.3.1]nonane: Known for its use in anticancer research and asymmetric catalysis.
8-Azabicyclo[3.2.1]octane: Central to the family of tropane alkaloids, which display a wide array of biological activities.
Helminthosporol analogs: These compounds have a similar bicyclic framework and are used in plant growth studies.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
88211-22-7 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
bicyclo[3.2.1]oct-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,6-8H,3-5H2,(H,10,11) |
Clé InChI |
MQFISUOMMHQFQR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(CC1C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


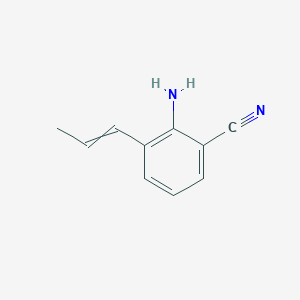

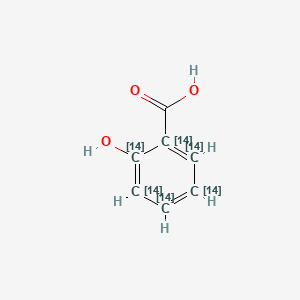
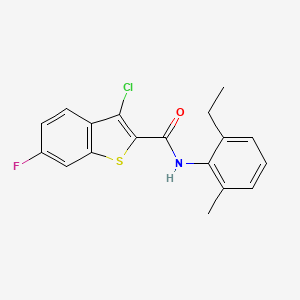
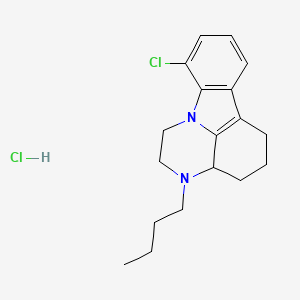
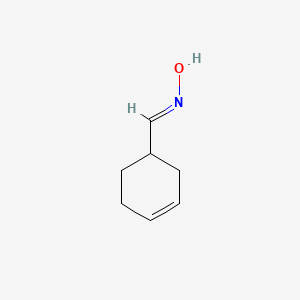
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

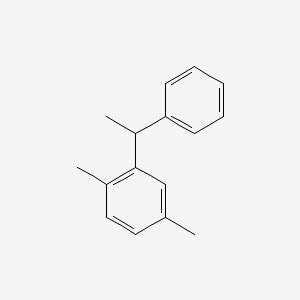
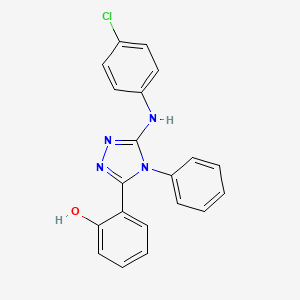
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
